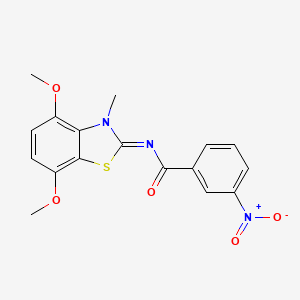

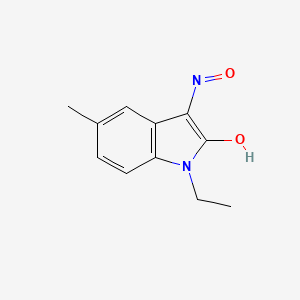

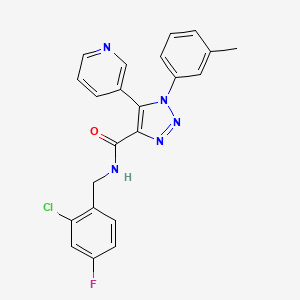

1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "1-ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one" involves various strategies, including ultrasound-mediated condensation and palladium-catalyzed reactions. For instance, a novel and convenient synthesis utilizing ultrasound irradiation offers an environment-friendly protocol for creating derivatives efficiently and with higher yields (Wang et al., 2011). Another example involves the synthesis and antimicrobial activity of new 2-indolinone derived oximes and spiro-isoxazolines (El-Gendy & Ahmedy, 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveals insights into its configuration and intermolecular interactions. X-ray crystallography and DFT studies provide detailed information about bond angles, lengths, and the stability of isomers (Zhou et al., 2017).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including intramolecular cyclizations and hydroalkoxylations, to form complex heterocyclic systems. These reactions contribute to the diverse chemical properties and potential applications of the compound (Kaptı et al., 2016).

Physical Properties Analysis

Physical characterization studies, such as those using AM1 and B3LYP/6-31G* calculations, help understand the molecular geometry, electronic structure, and thermodynamic properties of the compound and its derivatives (Jarrahpour et al., 2006).

Chemical Properties Analysis

Research on the synthesis and antioxidant properties of derivatives highlights the compound's functional groups' role in its reactivity and interactions. Such studies provide insights into designing new antioxidant agents based on the indole nucleus (Gopi & Dhanaraju, 2020).

Applications De Recherche Scientifique

Synthesis and Potential Uses

Antimicrobial Activity : El-Gendy and Ahmedy (2000) synthesized new 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones and tested them for antimicrobial activity. They found significant inhibitory effects against various microorganisms, such as S. aureus, E. coli, and C. albicans, particularly with certain oxime derivatives (El-Gendy & Ahmedy, 2000).

Cyclisation Mechanisms : Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates. Their study, through 1H NMR spectroscopy, contributed to understanding the mechanism of formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates, aiding in the comprehension of the chemical behavior of such compounds (Clayton, Black, & Harper, 2008).

Oxidation and Reduction Reactions : Latypova et al. (2020) explored the oxidation and reduction of related compounds, such as N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole, leading to the formation of hydroxy derivatives and oximes. This research provides insights into the chemical transformations of indole derivatives, which can be applied in various synthetic processes (Latypova, Salikhov, Mustafin, & Abdrakhmanov, 2020).

Vanadyl Complex Formation : Al‐Hamdani et al. (2016) synthesized azo-Schiff base compounds derived from similar indole structures and studied their thermal properties and biological activity in vanadyl complexes. This research adds to the understanding of the potential applications of indole derivatives in creating complex molecules with specific properties (Al‐Hamdani, Balkhi, Falah, & Shaker, 2016).

Synthesis of Imidazole Derivatives : Jasiński et al. (2008) conducted a study on the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the versatility of indole derivatives in synthesizing a variety of biologically active compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Propriétés

IUPAC Name |

1-ethyl-5-methyl-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-9-5-4-7(2)6-8(9)10(12-15)11(13)14/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYAOIUTGYEIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)C(=C1O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)